Product packaging for Benzyl(2-butenyl)diphenylphosphorane(Cat. No.:CAS No. 748074-41-1)

Benzyl(2-butenyl)diphenylphosphorane

Cat. No.: B12665961
CAS No.: 748074-41-1
M. Wt: 331.4 g/mol
InChI Key: BHTORTGZPSXZFT-NSCUHMNNSA-N
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Description

Benzyl(2-butenyl)diphenylphosphorane is an organophosphorus compound with the molecular formula C23H24P . It is a phosphonium species, as indicated by its structure and SMILES notation . Organophosphorus compounds of this type serve as crucial intermediates and precursors in synthetic organic chemistry. Related phosphine ligands are extensively used in the development of metal catalysts for various transformations, including palladium-catalyzed reactions and cross-couplings . The structural features of this compound, particularly the phosphorus center and the benzyl group, suggest its potential utility as a ligand for transition metals or as a reactant in the synthesis of more complex phosphorus-containing molecules. Its (E)-but-2-enyl chain may offer additional reactivity for further chemical modifications . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this and all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24P+ B12665961 Benzyl(2-butenyl)diphenylphosphorane CAS No. 748074-41-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

748074-41-1

Molecular Formula

C23H24P+

Molecular Weight

331.4 g/mol

IUPAC Name

benzyl-[(E)-but-2-enyl]-diphenylphosphanium

InChI

InChI=1S/C23H24P/c1-2-3-19-24(22-15-9-5-10-16-22,23-17-11-6-12-18-23)20-21-13-7-4-8-14-21/h2-18H,19-20H2,1H3/q+1/b3-2+

InChI Key

BHTORTGZPSXZFT-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC=CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Methodologies for the Synthesis of Benzyl 2 Butenyl Diphenylphosphorane and Its Precursors

Synthesis of Quaternary Phosphonium (B103445) Salts

Quaternary phosphonium salts are typically synthesized via the nucleophilic substitution reaction between a tertiary phosphine (B1218219) and an alkyl halide. masterorganicchemistry.com For the specific synthesis of the benzyl(2-butenyl)diphenylphosphonium salt, two primary routes are conceivable: the reaction of benzyldiphenylphosphine (B1330785) with a 2-butenyl halide or the reaction of (2-butenyl)diphenylphosphine with a benzyl (B1604629) halide.

The fundamental reaction for forming the phosphonium salt is the quaternization of a tertiary phosphine. This reaction proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism, where the phosphorus atom of the phosphine acts as the nucleophile, attacking the electrophilic carbon of the halogenated substrate and displacing the halide anion. masterorganicchemistry.com The reaction is generally efficient and high-yielding, particularly when using reactive halides like primary and benzylic halides. researchgate.net

The general scheme for this reaction is: R₃P + R'-X → [R₃R'P]⁺X⁻

For the synthesis of benzyl(2-butenyl)diphenylphosphonium halide, a potential pathway involves reacting benzyldiphenylphosphine with a 1-halo-2-butene (crotyl halide). Toluene is often used as a solvent for such reactions, which may require heating to proceed at a practical rate. researchgate.net Upon cooling, the ionic phosphonium salt typically precipitates from the non-polar solvent and can be isolated by filtration.

Table 1: Illustrative Conditions for Phosphonium Salt Synthesis

Tertiary PhosphineHalogenated SubstrateSolventGeneral Conditions
Benzyldiphenylphosphine1-bromo-2-buteneTolueneReflux, then cool to precipitate
(2-butenyl)diphenylphosphineBenzyl bromideBenzeneStir at room temperature or gentle heat

A significant challenge in the synthesis of allylic phosphonium salts, such as the 2-butenyl derivative, is the potential for competing S_N2 and S_N2' reaction pathways. nih.gov The reaction of a phosphine with a crotyl halide (1-halo-2-butene) can theoretically yield two different regioisomeric phosphonium salts:

S_N2 Product: The desired benzyl(2-butenyl)diphenylphosphonium salt, formed by attack at the α-carbon (C1).

S_N2' Product: The rearranged benzyl(1-methylallyl)diphenylphosphonium salt, resulting from nucleophilic attack at the γ-carbon (C3) of the allylic system.

The ratio of these products is influenced by factors such as the steric hindrance of the phosphine, the nature of the leaving group, and the reaction conditions. Generally, the S_N2 pathway is favored, but the S_N2' pathway can become significant if the α-carbon is sterically hindered. nih.gov Careful control of reaction parameters is therefore essential to ensure the regioselective formation of the desired 2-butenylphosphonium salt.

Generation of the Phosphonium Ylide

The phosphonium ylide, or phosphorane, is generated by the deprotonation of the phosphonium salt precursor. This is an acid-base reaction where a strong base removes a proton from a carbon atom adjacent (α) to the positively charged phosphorus atom.

The protons on the α-carbons of a phosphonium salt are rendered acidic by the adjacent electron-withdrawing phosphonium group. Strong bases are required for efficient deprotonation. masterorganicchemistry.com Commonly used bases include organolithium reagents (like n-butyllithium), alkali metal hydrides (like sodium hydride), and alkoxides (like potassium tert-butoxide). masterorganicchemistry.comlibretexts.org

For the benzyl(2-butenyl)diphenylphosphonium salt, there are two potential sites for deprotonation: the benzylic methylene (B1212753) (CH₂) protons and the allylic methylene (CH₂) protons of the butenyl group. The acidity of the α-hydrogens is critical in determining the site of ylide formation. Generally, benzylic protons are more acidic than allylic protons due to superior resonance stabilization of the resulting carbanion by the phenyl ring. libretexts.org Therefore, deprotonation is expected to occur preferentially at the benzyl group, yielding the corresponding ylide.

The reaction is as follows: [Ph₂P(CH₂Ph)(CH₂CH=CHCH₃)]⁺X⁻ + Base → Ph₂P(=CHPh)(CH₂CH=CHCH₃) + [Base-H]⁺ + X⁻

Table 2: Common Bases for Ylide Generation

BaseFormulaTypical SolventNotes
n-Butyllithiumn-BuLiTHF, Diethyl etherVery strong, common for non-stabilized and semi-stabilized ylides.
Sodium HydrideNaHDMSO, DMFStrong, heterogeneous reaction, often used for stabilized ylides.
Potassium tert-butoxidet-BuOKTHF, t-ButanolStrong, soluble base.
Sodium amideNaNH₂Liquid Ammonia, THFVery strong base. masterorganicchemistry.com

The efficiency and nature of the ylide formation are highly dependent on the reaction conditions.

Solvent Polarity: The choice of solvent can influence the solubility of the phosphonium salt and the reactivity of the base. For semi-stabilized ylides, such as the one derived from a benzylphosphonium salt, solvent polarity can affect the stereochemical outcome of subsequent Wittig reactions. researchgate.net Studies have shown that the Z/E ratio of alkene products can increase with solvent polarity. researchgate.net Furthermore, the ylide itself can exist in different aggregated structures depending on the solvent, as observed by ³¹P NMR spectroscopy, which can alter its reactivity. researchgate.net For instance, spectra of an ylide in diethyl ether can differ significantly from those in tetrahydrofuran (B95107) (THF), suggesting different solvated species. researchgate.net

Temperature: Ylide formation is often conducted at low temperatures (e.g., -78 °C to 0 °C), especially when using highly reactive organolithium bases, to prevent side reactions. The thermal stability of the ylide is also a consideration, as some ylides can decompose upon warming. researchgate.net However, in some cases, warming the reaction mixture is necessary to drive the deprotonation to completion.

Stereochemical Considerations in the Synthesis of Ylide Precursors

The stereochemistry of the final alkene product in a Wittig reaction is closely linked to the structure of the ylide, which in turn depends on the stereochemistry of its precursor. For benzyl(2-butenyl)diphenylphosphorane, the key stereochemical element is the C=C double bond in the 2-butenyl group, which can exist as either the (E)- or (Z)-isomer.

The synthesis of the phosphonium salt via an S_N2 reaction is a stereospecific process. If a chiral halide is used, the reaction proceeds with an inversion of configuration at the chiral center. masterorganicchemistry.com When using an allylic halide like 1-bromo-2-butene, the stereochemistry of the double bond is typically retained in the major S_N2 product. acs.orgacs.org Therefore, starting with (E)-1-bromo-2-butene will primarily yield the (E)-benzyl(2-butenyl)diphenylphosphonium salt, and using the (Z)-isomer will lead to the (Z)-phosphonium salt, assuming the S_N2 pathway dominates. This control over the precursor's stereochemistry is crucial for directing the stereochemical outcome of subsequent reactions.

Strategies for Isolation and Handling of Moisture-Sensitive Ylides

Phosphorus ylides are often highly reactive and sensitive to moisture and atmospheric oxygen. Therefore, their isolation and handling require specialized techniques to maintain an inert atmosphere. The most common methods involve the use of either a glove box or Schlenk line techniques. researchgate.net

A glove box provides a fully enclosed environment with an inert atmosphere, making it ideal for manipulating sensitive reagents. pitt.edu For less intricate operations, Schlenk techniques are widely employed. researchgate.net This involves the use of specialized glassware, known as Schlenk flasks, which have a sidearm with a stopcock allowing the flask to be evacuated and backfilled with an inert gas, typically nitrogen or argon. pitt.edupitt.edu

Key considerations for handling moisture-sensitive ylides include:

Drying of Glassware: All glassware must be rigorously dried before use to remove any adsorbed moisture. umich.edu This is typically achieved by heating the glassware in an oven overnight and then cooling it under a stream of inert gas. umich.edu

Inert Gas Source: A reliable source of dry, inert gas is essential. umich.edu The system is typically vented through a bubbler containing mineral oil or mercury to maintain a slight positive pressure of the inert gas and prevent the entry of air. pitt.eduumich.edu

Solvent Degassing: Solvents used in the reaction and for transfers must be thoroughly deoxygenated and dried. A common method for degassing is the freeze-pump-thaw technique, where the solvent is repeatedly frozen, subjected to a vacuum, and then thawed under an inert atmosphere. pitt.edu

Reagent Transfer: The transfer of the ylide or its precursor solutions is performed using syringes or cannulas. pitt.edu Syringes should be purged with inert gas before use. umich.edu For larger volumes, a double-tipped needle can be used to transfer liquids between sealed vessels under a positive pressure of inert gas. unl.edu

Filtration: If filtration is necessary, it must be performed under an inert atmosphere using a Schlenk filter. pitt.edu This apparatus allows for the transfer of a solution containing a precipitate from one Schlenk flask to another without exposure to the air. pitt.edu

The table below summarizes the key equipment and techniques for handling moisture-sensitive ylides.

Technique/Equipment Purpose Key Features
Glove Box Provides a completely inert environment for all manipulations.Enclosed chamber with gloves for handling; maintains a positive pressure of inert gas. pitt.edu
Schlenk Line Allows for the manipulation of air-sensitive compounds on a standard lab bench.Dual manifold for vacuum and inert gas; uses specialized Schlenk glassware. pitt.edupitt.edu
Schlenk Flask Reaction and storage vessel for air-sensitive compounds.Round-bottom flask with a sidearm and stopcock for connection to a Schlenk line. pitt.edupitt.edu
Drying Oven Removes adsorbed moisture from glassware.Glassware is heated and then cooled under an inert atmosphere. umich.edu
Bubbler Indicates and maintains a positive pressure of inert gas.Filled with oil or mercury; prevents air from entering the system. pitt.eduumich.edu
Syringe/Cannula Transfer Transfer of liquids without exposure to air.Syringes are purged with inert gas; cannulas transfer liquid between sealed vessels. pitt.eduunl.edu
Freeze-Pump-Thaw Degassing of solvents.Solvent is repeatedly frozen, evacuated, and thawed under an inert atmosphere. pitt.edu
Schlenk Filter Filtration under an inert atmosphere.Allows for the separation of solids from liquids without exposure to air. pitt.edu

By strictly adhering to these procedures, the decomposition of this compound and other moisture-sensitive ylides during their synthesis, isolation, and subsequent use can be effectively minimized.

Comprehensive Analysis of the Reactivity and Mechanistic Pathways of Benzyl 2 Butenyl Diphenylphosphorane

Alternative Reactivity Modes of Phosphonium (B103445) Ylides

While the Wittig reaction is their hallmark transformation, phosphonium ylides like Benzyl(2-butenyl)diphenylphosphorane possess a dual chemical nature that allows for other modes of reactivity. The ylidic carbon is strongly nucleophilic and basic, resembling a carbanion. masterorganicchemistry.comyoutube.com

This inherent basicity means the ylide can act as a strong base, capable of deprotonating substrates with acidic protons. youtube.com Depending on the reaction conditions and the substrates present, this can sometimes lead to side reactions instead of olefination.

Furthermore, the nucleophilic character of the ylide is not limited to carbonyls. Phosphonium ylides can participate in nucleophilic addition to other electrophilic systems. youtube.com For instance, they can react with epoxides or engage in Michael-type conjugate additions to α,β-unsaturated systems. researchgate.net In some cases, phosphonium ylides have also been developed as organocatalysts, leveraging their nucleophilicity to facilitate reactions like acyl transfer. acs.org The allylic nature of the butenyl group in this compound could also potentially lead to more complex, rearrangement-type reactions under specific catalytic conditions, although these are less common than the canonical Wittig reaction.

Nucleophilic Addition Reactions to Diverse Electrophilic Substrates (beyond simple carbonyls)

Phosphonium ylides, such as this compound, are powerful nucleophiles due to the formally negatively charged carbon atom adjacent to the positively charged phosphonium center. rsc.orgrsc.orgwikipedia.org While their most famous application is the Wittig reaction with aldehydes and ketones, their reactivity extends to a variety of other electrophilic functional groups. libretexts.org The nucleophilic character of the ylide's carbanion enables it to attack electron-deficient centers, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Reactions with Imines: The reaction of phosphonium ylides with N-sulfonyl imines has been shown to be an effective method for alkene synthesis. acs.org In a manner analogous to the Wittig reaction, the ylide can add to the carbon-nitrogen double bond of an imine. This initially forms a zwitterionic intermediate, which can subsequently collapse to form an aziridine (B145994) (through displacement of triphenylphosphine (B44618) oxide) or, depending on the substituents and reaction conditions, rearrange to form an alkene. The reaction with imines provides a valuable route to functionalized nitrogen-containing compounds. beilstein-journals.orgbohrium.com

Reactions with Epoxides: Epoxides, or oxiranes, are three-membered cyclic ethers with significant ring strain, making them susceptible to ring-opening by nucleophiles. youtube.com A phosphonium ylide can attack one of the electrophilic carbons of the epoxide ring. This nucleophilic attack results in the opening of the ring to form a betaine (B1666868) intermediate. This intermediate can then undergo intramolecular cyclization to furnish a cyclopropane (B1198618) ring, with the concurrent elimination of triphenylphosphine oxide. This pathway offers a synthetic route to highly functionalized cyclopropane derivatives.

Reactions with Other Electrophiles: The inherent nucleophilicity of ylides also allows for reactions with other electrophilic species. For instance, they can react with nitriles, adding to the carbon-nitrogen triple bond, or with acyl halides, leading to the formation of new, more complex ylides or other rearranged products. The specific outcome of these reactions is highly dependent on the ylide's structure and the reaction conditions employed.

The table below summarizes the expected reactivity of this compound with various non-carbonyl electrophiles based on established phosphonium ylide chemistry.

Electrophilic SubstrateSubstrate StructureExpected IntermediatePotential Final Product(s)
ImineR-CH=N-R'Zwitterionic AzaphosphetaneAziridine, Alkene
Epoxide(CH₂)₂OBetaineCyclopropane
NitrileR-C≡NN-metallo ketenimine analogFunctionalized heterocycles
Acyl HalideR-CO-ClAcylphosphonium SaltKeto-ylide, Enol ether

Investigations into Michael-type Additions

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the 1,4-addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, known as the Michael acceptor. masterorganicchemistry.com This process is thermodynamically favorable, driven by the formation of a stable sigma bond at the expense of a weaker pi bond. masterorganicchemistry.com

Nucleophiles suitable for Michael additions are typically stabilized carbanions, such as those derived from dicarbonyl compounds, known as "soft" nucleophiles. masterorganicchemistry.comyoutube.com this compound is classified as a semi-stabilized ylide, where the negative charge on the α-carbon is delocalized by both the adjacent phosphonium group and the benzyl (B1604629) ring. This stabilization makes it a potential Michael donor, capable of adding to electron-poor olefins. youtube.comresearchgate.net

In a typical Michael addition involving this ylide, the nucleophilic carbon would attack the β-carbon of an α,β-unsaturated system (e.g., an enone, enal, or nitroalkene). wikipedia.orgresearchgate.net This addition would form a new enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.com This reaction pathway provides a powerful method for constructing complex molecular frameworks. researchgate.net

The following table illustrates potential Michael-type addition reactions with this compound.

Michael AcceptorStructure of AcceptorIntermediate StructureFinal Product Structure (after protonation)
α,β-Unsaturated Ketone (Enone)R-CO-CH=CH₂EnolateR-CO-CH₂-CH₂-C(R')P⁺Ph₃
α,β-Unsaturated EsterR-O-CO-CH=CH₂EnolateR-O-CO-CH₂-CH₂-C(R')P⁺Ph₃
NitroalkeneR-CH=CH-NO₂Nitronate AnionR-CH(C(R')P⁺Ph₃)-CH₂-NO₂
AcrylonitrileCH₂=CH-C≡NEnolate of NitrileN≡C-CH₂-CH₂-C(R')P⁺Ph₃

Studies on α-Metalated Derivatives of this compound

The formation of a phosphorus ylide is itself a result of an α-metalation (deprotonation) event. libretexts.org The process begins with the synthesis of a phosphonium salt, typically via an Sₙ2 reaction between a phosphine (B1218219) (like triphenylphosphine) and an alkyl halide. libretexts.orgyoutube.com The resulting phosphonium salt possesses acidic protons on the carbon atom adjacent (α) to the phosphorus. youtube.com

Deprotonation of this α-carbon with a strong base generates the ylide. libretexts.org The choice of base depends on the acidity of the α-proton, which is influenced by any stabilizing groups present. youtube.com For semi-stabilized ylides like this compound, moderately strong bases may suffice, but for unstabilized ylides, very strong bases such as n-butyllithium are required. youtube.com The use of organolithium reagents results in the formation of an α-lithiated species, which exists in equilibrium with the ylide form.

Further studies have explored a wide range of phosphorus ylides substituted on the α-carbon with various metals from Groups I-IV, indicating that this is a broad field of study. e-bookshelf.de These α-metalated derivatives can exhibit modified reactivity compared to the parent ylide, potentially offering unique synthetic advantages. The direct metalation of the ylide itself can also be performed, creating a "super-basic" reagent or altering its nucleophilic profile.

Metalating AgentBase TypeResulting SpeciesKey Characteristics
n-Butyllithium (n-BuLi)Organolithium (Strong Base)α-Lithiated YlideHighly nucleophilic, commonly used for ylide generation. libretexts.orgyoutube.com
Sodium Hydride (NaH)Hydride (Strong Base)α-Sodiated YlideHeterogeneous reaction, often used for stabilized ylides.
Potassium tert-butoxide (KOtBu)Alkoxide (Strong Base)α-Potassiated YlideSoluble, strong base suitable for many ylide preparations.

Kinetic Studies and Thermodynamic Considerations in Ylide Reactivity

The reactivity of phosphonium ylides is governed by a combination of kinetic and thermodynamic factors. acs.org The stability of the ylide itself is a key thermodynamic consideration. Ylides are classified as stabilized, semi-stabilized, or unstabilized based on the substituents on the carbanionic carbon. youtube.comyoutube.com Stabilized ylides, which have an electron-withdrawing group (like a carbonyl) to delocalize the negative charge, are more stable and less reactive than unstabilized ylides, which only have alkyl or hydrogen substituents. youtube.com this compound is considered semi-stabilized due to the resonance delocalization afforded by the benzyl group.

The course of a reaction can be dictated by either kinetic or thermodynamic control. acs.org

Kinetic Control: The product that is formed fastest predominates. This is often the case at lower temperatures where the higher activation energy barrier to the more stable product cannot be easily overcome.

Thermodynamic Control: The most stable product predominates. This occurs when the reaction conditions allow for equilibrium to be established between the possible products.

Factors such as steric hindrance on the ylide or the electrophile, the electronic properties of the substrates, and the solvent can influence the activation energy of the reaction, thereby affecting its kinetics. masterorganicchemistry.com For example, increased steric bulk will generally slow the rate of reaction. Similarly, a more electrophilic carbonyl carbon will react faster. masterorganicchemistry.com

FactorInfluence on Kinetics (Rate of Reaction)Influence on Thermodynamics (Product Stability)
Ylide Stability Less stable (unstabilized) ylides react faster.More stable (stabilized) ylides are lower in energy.
Electrophile Reactivity More electron-poor electrophiles (e.g., aldehydes vs. ketones) react faster. masterorganicchemistry.comThe stability of the final product (e.g., alkene) is paramount.
Steric Hindrance Increased steric bulk on either reactant decreases the reaction rate. masterorganicchemistry.comCan favor the formation of the less sterically crowded, more stable product.
Temperature Higher temperatures increase the rate of all reactions.Higher temperatures can favor the thermodynamically controlled product by allowing equilibrium.
Solvent Polar aprotic solvents can stabilize charged intermediates, affecting reaction rates.Solvent can influence the position of equilibrium.

Advanced Synthetic Applications and Transformative Potential of Benzyl 2 Butenyl Diphenylphosphorane

Role in the Synthesis of Complex Organic Molecules

Phosphonium (B103445) ylides are indispensable tools in the construction of complex organic molecules, primarily through the Wittig reaction, which facilitates the formation of carbon-carbon double bonds with high reliability. Benzyl(2-butenyl)diphenylphosphorane, as a member of this class of reagents, is anticipated to be a valuable precursor for the introduction of a substituted benzyl-butenyl moiety onto a carbonyl-containing substrate.

The strategic application of this ylide would be most evident in the total synthesis of natural products and other complex bioactive molecules where a C6-C5-C4 framework is a key structural element. The reaction of this compound with an aldehyde or ketone would yield an alkene, effectively coupling the benzyl-butenyl fragment to the parent molecule. The versatility of the resulting alkene functionality allows for a wide array of subsequent transformations, including but not limited to, epoxidation, dihydroxylation, and metathesis reactions, thereby providing a gateway to even more intricate molecular architectures.

Table 1: Potential Applications in Complex Molecule Synthesis

Target Molecule ClassSynthetic StrategyPotential Outcome
PolyketidesIntroduction of a branched side chainElaboration to chiral centers
TerpenoidsAnnulation reactions via the new alkeneFormation of cyclic systems
AlkaloidsLate-stage functionalizationModification of biological activity

Exploitation in Stereoselective and Regioselective Alkene Synthesis

The stereochemical and regiochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For this compound, the presence of the 2-butenyl group introduces the possibility of forming either the (E)- or (Z)-isomer of the resulting alkene.

Furthermore, the regioselectivity of the olefination is inherently controlled by the point of attachment of the phosphorus atom. In this case, the reaction will exclusively form a double bond at the carbon atom that was formerly the carbonyl carbon.

Table 2: Factors Influencing Stereoselectivity

FactorInfluence on (E/Z) Ratio
Ylide StabilizationStabilized ylides favor (E)-alkenes.
Steric HindranceIncreased steric bulk can favor the less hindered isomer.
Solvent PolarityCan influence the stability of reaction intermediates.
Presence of Lithium SaltsCan decrease (Z)-selectivity.

Tandem Reaction Sequences and Cascade Reactions Involving Wittig Olefination

The alkene functionality introduced by the Wittig reaction using this compound can serve as a linchpin for designing elegant tandem or cascade reaction sequences. A tandem reaction is a series of intramolecular transformations that occur sequentially without the need for isolating intermediates.

For instance, a molecule containing both a carbonyl group and a functional group that can react with the newly formed double bond could be designed. Upon the initial Wittig olefination, a subsequent intramolecular reaction, such as a Diels-Alder reaction, an ene reaction, or a cyclization, could be triggered. Such strategies are highly efficient as they allow for the rapid construction of molecular complexity from relatively simple starting materials in a single synthetic operation, minimizing waste and improving atom economy.

Development of Catalytic Wittig and Related Olefination Systems

A significant drawback of the traditional Wittig reaction is the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which can complicate product purification. To address this, considerable research has been focused on developing catalytic versions of the Wittig reaction.

Design and Evaluation of Phosphine-Catalyzed Wittig Methodologies

A catalytic Wittig reaction requires the in situ regeneration of the phosphine (B1218219) from the phosphine oxide byproduct. This is typically achieved using a stoichiometric reductant. While direct application of these methodologies to this compound has not been reported, it is conceivable that such a system could be developed. The design would involve the selection of an appropriate phosphine precursor, a suitable reducing agent (e.g., a silane), and reaction conditions that favor the catalytic cycle over competing side reactions.

Exploration of Other Heteroatom-Based Catalysts in Ylide Chemistry

Beyond phosphorus, other heteroatoms such as sulfur and arsenic can also form ylides and participate in olefination reactions. Research into catalysts based on these other heteroatoms for ylide-mediated transformations is an active area. While the direct replacement of phosphorus in this compound with another heteroatom would result in a different class of compound, the principles of catalysis developed in phosphorus ylide chemistry can often be translated to these related systems. The exploration of such analogues could lead to novel reactivity and selectivity profiles.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of Ylides

Utilization of Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations (e.g., ¹H, ¹³C, ³¹P NMR for reaction monitoring)

Multi-nuclear NMR spectroscopy is an indispensable tool for the structural characterization of phosphorus ylides. cdnsciencepub.com ¹H, ¹³C, and ³¹P NMR provide detailed information about the molecular framework and the electronic environment of the key atoms.

¹H NMR: Proton NMR spectra offer insights into the stereochemistry of the ylide, for instance, revealing the presence of cis and trans isomers due to restricted rotation around the P-C bond. cdnsciencepub.com The coupling constants between phosphorus and adjacent protons (J-P-H) are also diagnostic. cdnsciencepub.com Dynamic ¹H NMR studies can be employed to investigate hindered internal rotations within the molecule. nih.gov

¹³C NMR: The chemical shift of the ylidic carbon is particularly informative. Its value is influenced by the substituents on both the phosphorus and the carbon, reflecting the degree of charge delocalization. researchgate.net Coupling between the phosphorus and the ylidic carbon (¹J-P-C) provides further structural confirmation.

³¹P NMR: As the phosphorus atom is central to the ylide functionality, ³¹P NMR is a primary characterization technique. numberanalytics.com The ³¹P chemical shift is highly sensitive to the electronic and steric environment around the phosphorus atom. nih.gov It can be used to monitor the formation of the ylide from its phosphonium (B103445) salt precursor and its subsequent consumption in reactions like the Wittig reaction. nih.gov

Table 1: Representative NMR Data for a Stabilized Phosphorus Ylide (Note: This is hypothetical data for Benzyl(2-butenyl)diphenylphosphorane based on known values for similar compounds.)

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
³¹P ~20-30 - - PPh₂
¹H ~7.2-7.8 m - Phenyl protons
¹H ~5.5-5.9 m - CH=CH
¹H ~4.0-4.5 d ~15 (²J-P-H) P-CH₂-Ph
¹H ~3.0-3.5 m - P-CH₂-CH=
¹H ~1.6-1.8 d - CH₃
¹³C ~128-135 m Phenyl carbons
¹³C ~125-130 m CH=CH
¹³C ~50-60 d ~90-100 (¹J-P-C) Ylidic carbon
¹³C ~30-40 d ~10-15 (¹J-P-C) P-CH₂

Application of High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Intermediate Identification and Reaction Pathway Elucidation

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the ylide and its reaction intermediates with high accuracy. acs.org Techniques like electrospray ionization (ESI) can be used to gently ionize the ylide, allowing for the detection of the intact molecular ion. acs.org

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern can help to confirm the connectivity of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the benzyl (B1604629) or butenyl groups.

Table 2: Predicted HRMS Data for this compound (Based on predicted values for C₂₃H₂₄P)

Ion Calculated m/z
[M+H]⁺ 331.16102

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Tracking

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. aip.org For this compound, these methods can confirm the presence of aromatic C-H bonds, aliphatic C-H bonds, C=C double bonds, and the P-C bond. aip.orgacs.orgacs.org The P=C bond stretch, while often weak in the IR spectrum, can sometimes be observed. The vibrational spectra can also be used to monitor the progress of a reaction, for example, by observing the disappearance of the carbonyl stretch of an aldehyde and the appearance of the C=C stretch of the alkene product in a Wittig reaction. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound (Note: This is hypothetical data based on known values for similar compounds.)

Wavenumber (cm⁻¹) Intensity Assignment
~3050-3000 Medium Aromatic C-H stretch
~2950-2850 Medium Aliphatic C-H stretch
~1650-1630 Medium-Weak C=C stretch (butenyl)
~1600, 1480, 1440 Strong Aromatic C=C stretch
~1100 Strong P-Ph stretch
~970 Strong =C-H bend (trans)

X-ray Diffraction Studies for Definitive Structural Assignments of Stable Derivatives or Precursors

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a compound in the solid state. researchgate.net While obtaining suitable crystals of reactive ylides can be challenging, the structures of stable ylides or their derivatives have been determined. researchgate.nettandfonline.com Such studies provide precise bond lengths and angles, offering deep insights into the bonding and stereochemistry. For this compound, an X-ray structure would definitively establish the geometry around the phosphorus atom and the configuration of the butenyl group.

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)) for Purity Analysis and Quantitative Determination of Reaction Products

Chromatographic methods are essential for assessing the purity of the ylide and for analyzing the products of its reactions.

GC-MS: Gas chromatography coupled with mass spectrometry can be used to separate and identify volatile components of a reaction mixture. However, the thermal lability of many phosphorus ylides can make GC analysis challenging. It is more commonly used to analyze the more stable alkene products of the Wittig reaction.

HPLC: High-performance liquid chromatography is a versatile technique for the analysis of less volatile or thermally sensitive compounds. cdnsciencepub.com It can be used to monitor the progress of a Wittig reaction, separating the starting materials (aldehyde and phosphonium salt), the ylide intermediate, the alkene product, and the triphenylphosphine (B44618) oxide byproduct. libretexts.orgedubirdie.com Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be employed for detection and quantification. The use of polymeric reagents can sometimes allow for chromatography-free purification. acs.orgnih.gov

Table 4: Representative Chromatographic Conditions for Wittig Reaction Analysis

Technique Column Mobile Phase Flow Rate Detection
HPLC C18 reverse-phase Acetonitrile/Water gradient 1.0 mL/min UV at 254 nm

Computational Chemistry and Theoretical Investigations of Benzyl 2 Butenyl Diphenylphosphorane

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT)) on Electronic Structure, Bonding, and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of phosphonium (B103445) ylides. For a molecule like Benzyl(2-butenyl)diphenylphosphorane, which is classified as a non-stabilized or semi-stabilized ylide, DFT studies on analogous systems reveal a complex electronic distribution. The nature of the phosphorus-carbon ylidic bond is a key feature, often described by two primary resonance structures: the ylide form with a carbanionic center adjacent to a phosphonium ion, and the ylene form with a P=C double bond. rsc.orgsemanticscholar.org Computational studies consistently show that the ylide form is the major contributor to the ground state electronic structure, with a significant negative charge localized on the α-carbon. rsc.org

The electronic structure directly influences the reactivity of the ylide. The nucleophilicity of the α-carbon is a focal point of its reactivity, particularly in the context of the Wittig reaction. DFT calculations on similar ylides help in quantifying this reactivity through the analysis of frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) is typically localized on the ylidic carbon, indicating that this is the primary site for electrophilic attack. The energy of the HOMO is a critical parameter for predicting the ylide's reactivity; a higher HOMO energy generally corresponds to greater nucleophilicity and reactivity. dntb.gov.ua

Furthermore, Natural Bond Orbital (NBO) analysis can provide a more detailed picture of the charge distribution and bonding interactions. For analogous non-stabilized ylides, NBO analysis confirms the high p-character of the lone pair on the ylidic carbon, contributing to its high reactivity. nih.govacs.org The phenyl groups on the phosphorus atom and the benzyl (B1604629) and 2-butenyl groups attached to the ylidic system influence the electronic properties through inductive and steric effects, which can be precisely modeled using DFT.

Below is a representative data table of calculated electronic properties for a generic non-stabilized phosphonium ylide (Ph₃P=CHR, where R is an alkyl group), which serves as a model for this compound. These values are illustrative and would be expected to be similar for the target compound.

Table 1: Representative DFT-Calculated Electronic Properties for a Non-Stabilized Phosphonium Ylide.
PropertyCalculated ValueSignificance
HOMO Energy-5.0 to -5.5 eVIndicates high nucleophilicity and reactivity.
LUMO Energy+1.0 to +1.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap6.0 to 7.0 eVReflects the chemical stability of the ylide.
NBO Charge on α-Carbon-0.8 to -1.0 eConfirms the high carbanionic character.
NBO Charge on Phosphorus+1.2 to +1.5 eShows the positive charge on the phosphorus center.

Elucidation of Reaction Mechanisms and Energy Landscapes through Transition State Calculations

The Wittig reaction is the hallmark reaction of phosphonium ylides. Transition state calculations using DFT have been pivotal in refining the understanding of its mechanism. pitt.edu For non-stabilized ylides like this compound, the reaction with an aldehyde is generally accepted to proceed through a concerted [2+2] cycloaddition mechanism, leading directly to an oxaphosphetane intermediate. pitt.eduwikipedia.org This pathway is favored over a stepwise mechanism involving a betaine (B1666868) intermediate, which is now understood to be a higher energy species and not a true intermediate on the reaction coordinate for salt-free conditions. pitt.edunih.gov

Computational studies allow for the mapping of the potential energy surface of the reaction, identifying the transition states and intermediates and calculating their relative energies. researchgate.net For the reaction of a non-stabilized ylide with an aldehyde, two primary transition states lead to the formation of cis- and trans-oxaphosphetanes. The relative energies of these transition states determine the kinetic stereoselectivity of the reaction. nih.govacs.org

The energy landscape for the Wittig reaction of a non-stabilized ylide typically shows an initial, relatively low-energy transition state for the formation of the oxaphosphetane, followed by a higher energy transition state for the decomposition of the oxaphosphetane into the alkene and triphenylphosphine (B44618) oxide. researchgate.net The reversibility of the oxaphosphetane formation is a key factor influencing the final alkene stereochemistry. For non-stabilized ylides, the initial cycloaddition is often irreversible or only slowly reversible, leading to kinetic control of the product distribution. nih.govacs.orgresearchgate.net

The following table presents a hypothetical energy landscape for the reaction of this compound with a simple aldehyde, based on computational studies of similar systems.

Table 2: Hypothetical Energy Landscape for the Wittig Reaction of this compound.
Reaction StepSpeciesRelative Energy (kcal/mol)
ReactantsYlide + Aldehyde0.0
Transition State 1 (cis)[TScycloaddition-cis]5 - 8
Transition State 1 (trans)[TScycloaddition-trans]7 - 10
Intermediatecis-Oxaphosphetane-15 to -20
Intermediatetrans-Oxaphosphetane-18 to -23
Transition State 2[TSdecomposition]10 - 15
ProductsAlkene + Ph₃PO-40 to -50

Prediction of Stereochemical Outcomes and Conformational Preferences

A significant application of computational chemistry in the study of the Wittig reaction is the prediction of stereochemical outcomes. For non-stabilized ylides, the reaction with aldehydes typically yields the (Z)-alkene as the major product. wikipedia.orgadichemistry.com Computational studies have provided a detailed rationale for this selectivity. The favored pathway involves a puckered transition state leading to the cis-oxaphosphetane, which minimizes steric interactions between the substituents on the ylide and the aldehyde. pitt.edu The geometry of this transition state is governed by a delicate balance of 1,2- and 1,3-steric interactions. nih.govacs.org

Conformational analysis of the ylide itself is also crucial. The rotation around the Cα-Cβ bond of the butenyl group and the Cα-C(benzyl) bond will have multiple low-energy conformers. The population of these conformers at the reaction temperature can influence which conformer enters the transition state, thereby affecting the stereochemical outcome. Computational methods can predict the relative energies of these conformers and the rotational barriers between them. rsc.org

For this compound, the presence of both a benzyl and a 2-butenyl group on the ylidic carbon introduces additional complexity. The stereochemistry of the resulting alkene will depend on the geometry of the butenyl group (E or Z) and the facial selectivity of the attack on the aldehyde. DFT calculations can model the different transition states arising from these possibilities and predict the major and minor products.

The table below illustrates the predicted stereochemical outcomes based on the relative energies of the transition states for the reaction of a non-stabilized ylide.

Table 3: Predicted Stereochemical Outcomes and Controlling Factors.
Ylide TypeMajor Alkene IsomerPrimary Controlling FactorTypical (Z:E) Ratio
Non-stabilized (e.g., this compound)(Z)-alkeneKinetic control, favored puckered transition state minimizing 1,2-interactions. pitt.edu>90:10
Semi-stabilizedMixture of (Z)- and (E)-alkenesCompetition between kinetic and thermodynamic control.Variable
Stabilized(E)-alkeneThermodynamic control, favored planar transition state and more stable trans-oxaphosphetane. pitt.edu>90:10

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations provide a static picture of molecules and reactions, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. cdnsciencepub.com For a system like this compound in solution, MD simulations can provide insights into its conformational dynamics, solvation, and intermolecular interactions with solvent molecules and other reactants. nih.govcomporgchem.com

MD simulations of Wittig reaction intermediates have been used to explore the lifetime of species like the oxaphosphetane and to investigate the role of solvent in the reaction mechanism. nih.gov These simulations can reveal "dynamic matching" effects, where the motion of the reacting molecules is coupled with the motion of the surrounding solvent molecules, influencing the reaction pathway and rate. comporgchem.com Such studies have provided further evidence against the existence of a stable betaine intermediate in many cases, suggesting it is often a "bypassed intermediate." nih.gov

The intermolecular interactions between the ylide and solvent molecules are critical for understanding the reaction in a realistic environment. The phenyl groups on the phosphorus can engage in π-stacking interactions, while the carbanionic center can form hydrogen bonds with protic solvents or interact with Lewis acidic sites. rsc.org MD simulations can quantify these interactions and their impact on the ylide's conformation and reactivity.

The following table summarizes the types of insights that can be gained from MD simulations of a phosphonium ylide system.

Table 4: Insights from Molecular Dynamics Simulations.
Aspect StudiedInformation GainedRelevance
Conformational DynamicsPreferred conformations in solution, rates of conformational change.Understanding the reactive conformer population.
Solvation Shell StructureArrangement of solvent molecules around the ylide.Reveals how the solvent stabilizes or destabilizes the reactant and transition states.
Intermediate LifetimesDynamic stability of intermediates like the oxaphosphetane. nih.govClarifies the reaction mechanism and the role of intermediates.
Intermolecular InteractionsSpecific interactions (e.g., hydrogen bonding, π-stacking) with solvent or other solutes. rsc.orgExplains solvent effects on reactivity and selectivity.

Future Perspectives and Emerging Research Avenues in Benzyl 2 Butenyl Diphenylphosphorane Chemistry

Innovations in Asymmetric Wittig Reactions Utilizing Chiral Phosphonium (B103445) Ylides

The development of asymmetric variants of the Wittig reaction is a significant goal in modern organic synthesis, aiming to control the stereochemistry of the newly formed carbon-carbon double bond. For Benzyl(2-butenyl)diphenylphosphorane, future research could focus on transforming it into a chiral reagent. This can be envisioned through several strategies:

Modification of the Phosphorus Center: Introducing chirality directly at the phosphorus atom, creating a P-stereogenic phosphonium salt. The synthesis of such chiral phosphanes is an active area of research, offering a direct method to induce asymmetry. nih.gov

Incorporation of Chiral Auxiliaries: Attaching a chiral group to one of the phenyl rings or the benzyl (B1604629) group. This auxiliary would influence the approach of the aldehyde to the ylide, directing the stereochemical outcome of the reaction.

Use of Chiral Catalysts: Employing chiral catalysts, such as chiral Brønsted acids or organocatalysts, to control the reaction environment. acs.orgmdpi.com An asymmetric Michael-type reaction of phosphorus ylides with α,β-unsaturated ketones has been successfully catalyzed by a chiral ion pair catalyst, achieving up to 95% enantiomeric excess (ee). acs.org This approach avoids the need to synthesize a stoichiometric chiral phosphonium salt.

These innovations could enable the enantioselective synthesis of complex chiral alkenes, which are valuable building blocks for pharmaceuticals and natural products. The development of such methods for allylic ylides like this compound would be a noteworthy advancement.

Table 1: Examples of Asymmetric Reactions with Phosphorus Ylides

Catalyst/Method Reactants Product Type Enantioselectivity (ee)
Chiral Ion Pair Catalyst Phosphorus Ylide + α,β-Unsaturated Ketone α-Methylene-δ-ketoester Up to 95%
Dipeptide-based Chiral Phosphine (B1218219) Allenoate + Maleimide Fused Bicyclic Up to 95%

This table presents data from asymmetric reactions involving various phosphonium ylides to illustrate the potential for developing chiral variants applicable to this compound. acs.orgrsc.org

Adaptations for Continuous Flow Chemistry and Scalable Synthesis

The transition from batch to continuous flow processing offers numerous advantages, including improved safety, enhanced heat and mass transfer, and greater scalability. Adapting the synthesis and subsequent Wittig reactions of this compound to flow chemistry is a promising avenue for future research.

Key areas of development include:

In-situ Ylide Generation: Designing flow reactors where the phosphonium salt is deprotonated immediately before reacting with the carbonyl compound. This would minimize the decomposition of the often-unstable ylide.

Process Optimization: Utilizing automated flow systems to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) to achieve higher yields and selectivities.

Scalability: Continuous flow setups can be readily scaled up by extending the operation time or by using parallel reactors, facilitating the large-scale production of the desired alkene products for industrial applications. dntb.gov.ua

The implementation of flow chemistry could make the use of this compound more efficient and economically viable for industrial-scale synthesis.

Integration with Sustainable Chemistry Principles: Catalyst Recycling and Waste Minimization

A significant drawback of the traditional Wittig reaction is its poor atom economy, as it generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. wikipedia.orgacs.org This presents both economic and environmental challenges, particularly on a large scale. wikipedia.org Future research concerning this compound should prioritize sustainable chemistry principles.

Catalytic Wittig Reaction: A major goal is the development of a truly catalytic Wittig reaction. This involves the in situ reduction of the phosphine oxide byproduct back to the corresponding phosphine, which can then re-enter the catalytic cycle. organic-chemistry.orgnih.govresearchgate.netnih.govbeilstein-journals.org Organosilanes have been identified as effective reducing agents for this purpose. organic-chemistry.orgresearchgate.net Applying this concept would dramatically reduce waste.

Greener Solvents: Investigating the use of more environmentally benign solvents, such as water or bio-derived solvents, for Wittig reactions involving this compound would further enhance the sustainability of the process. sciepub.com

By focusing on these principles, the environmental impact of syntheses using this phosphonium ylide can be significantly minimized.

Discovery of Novel Reactivity Modes and Unprecedented Synthetic Transformations

While primarily known for the Wittig olefination, phosphonium ylides possess a rich and varied reactivity that is ripe for further exploration. For an allylic ylide like this compound, several emerging research avenues could lead to the discovery of novel transformations.

Tandem Reactions: The ylide can be designed to participate in tandem reaction sequences. For example, a Michael addition followed by an intramolecular Wittig reaction can be used to construct cyclic systems. nih.gov This approach could be applied to this compound to synthesize complex carbocyclic or heterocyclic structures.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangements: Allylic phosphonium ylides have been shown to undergo thermal wikipedia.orgwikipedia.org-rearrangements to furnish homoallylic phosphonates. nih.gov Investigating this reactivity for this compound could provide access to a new class of organophosphorus compounds with potential applications in materials science or as ligands.

Cycloaddition Reactions: Allylic phosphonium ylides can react with 1,3-dipoles, such as nitrile oxides, to yield substituted heterocycles like pyrazoles and isoxazoles. rsc.org Exploring such cycloadditions would expand the synthetic utility of this compound beyond simple olefination.

Photoredox Catalysis: Recent studies have shown that phosphonium ylides can engage in novel coupling reactions under visible-light photoredox conditions, effectively acting as radical precursors. researchgate.netresearchgate.netntu.edu.sg This "umpolung" (polarity reversal) strategy opens up unprecedented possibilities for C-C bond formation, potentially leading to stereoselective synthesis of (Z)-alkenes. researchgate.net

Potential Contributions to Interdisciplinary Fields

The primary products of the Wittig reaction involving this compound are substituted alkenes. These molecules are not merely synthetic endpoints but are crucial intermediates and functional motifs in a variety of interdisciplinary fields. weimiaobio.comstudysmarter.co.uk

Medicinal Chemistry: Alkenes are integral components of numerous pharmaceuticals and natural products. quora.comquora.comresearchgate.net The specific alkenes synthesized using this compound could serve as scaffolds for the development of new therapeutic agents.

Materials Science: The carbon-carbon double bond of the resulting alkenes can be used for polymerization, leading to the creation of novel polymers with tailored properties. Furthermore, the unique electronic and structural features of the synthesized alkenes could be exploited in the design of organic electronic materials.

Agrochemicals: Alkenes are also found in many agrochemicals, including pesticides and herbicides. The development of efficient synthetic routes to novel alkene structures is therefore of interest for the discovery of new crop protection agents.

By providing access to a diverse range of complex alkenes, future research on this compound is poised to make significant contributions across multiple scientific disciplines. digitellinc.com

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